4-(4-methoxyphenoxy)-N-2-naphthylbutanamide
Overview
Description
The compound “4-(4-methoxyphenoxy)-N-2-naphthylbutanamide” is an organic compound. It contains a methoxy group (-OCH3), a phenoxy group (Ph-O-), a naphthyl group (a two-ring aromatic hydrocarbon), and an amide group (-CONH2). These functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. The presence of aromatic rings (from the phenoxy and naphthyl groups) would contribute to the compound’s stability. The methoxy and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the aromatic rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-naphthalen-2-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-19-10-12-20(13-11-19)25-14-4-7-21(23)22-18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNKMUXFHRTQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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